2-Azaspiro[3.5]nonan-7-amine
Description
Overview of the 2-Azaspiro[3.5]nonan-7-amine Scaffold within Complex Molecular Structures
The this compound scaffold is a specific type of spirocycle that incorporates a nitrogen atom within its framework. This feature is particularly valuable as the nitrogen atom can act as a hydrogen bond acceptor or donor, facilitating strong interactions with biological targets. This scaffold has been identified as a key component in a variety of bioactive molecules, demonstrating its versatility in medicinal chemistry. Its unique structure, combining a four-membered azetidine (B1206935) ring with a six-membered cyclohexane (B81311) ring, provides a rigid framework that can be strategically functionalized to target a wide range of diseases.
Research Landscape and Synthetic Challenges in Azaspiro[3.5]nonane Chemistry
The synthesis of spirocycles, including the azaspiro[3.5]nonane framework, presents unique challenges for organic chemists due to the presence of a quaternary carbon atom at the spiro-center. tandfonline.comchemrxiv.org However, significant progress has been made in developing efficient synthetic routes to these complex molecules. chemrxiv.org Current research focuses on creating modular and concise methods to access a diverse range of azaspiro[3.n]alkanes, streamlining their integration into drug discovery programs. chemrxiv.org The development of novel synthetic strategies is crucial for unlocking the full potential of these promising scaffolds in the search for new medicines.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-azaspiro[3.5]nonan-7-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-3-8(4-2-7)5-10-6-8/h7,10H,1-6,9H2 |
InChI Key |
QKNQYXKYXHFEMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CNC2 |
Origin of Product |
United States |
Synthesis and Chemical Properties of 2 Azaspiro 3.5 Nonan 7 Amine
The synthesis of 2-Azaspiro[3.5]nonan-7-amine and its derivatives is an active area of research, with various methods being developed to improve yield, purity, and scalability.
One notable approach involves a two-step cyclization process to produce the related 7-oxo-2-azaspiro[3.5]nonane, a key intermediate. This method boasts high yields of over 82% and utilizes mild reaction conditions, making it suitable for large-scale production. google.com Other synthetic strategies include the diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to imines and methods starting from cyclohexyl cyanide, which involve multiple steps like reduction, protection, mesylation, and cyclization.
The chemical properties of this compound are largely defined by its spirocyclic structure and the presence of the amine group. The amine group provides a site for various chemical reactions, including N-alkylation and acylation, allowing for the straightforward synthesis of a wide array of derivatives.
| Property | Value |
| CAS Number | 2680663-32-3 |
| Molecular Formula | C8H16N2 |
| Molecular Weight | 140.23 g/mol |
Chemical Reactivity and Derivatization of 2 Azaspiro 3.5 Nonan 7 Amine
Functionalization Reactions of the Primary Amine Moiety
The primary amine at the C-7 position is a key functional handle for derivatization, readily undergoing reactions typical of primary alkylamines. These modifications are crucial for building more complex molecules and for structure-activity relationship (SAR) studies in medicinal chemistry. Common functionalization strategies include acylation, alkylation, and reductive amination.
Acylation: The primary amine can be easily acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce a wide array of substituents. For instance, derivatives such as N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides have been synthesized, demonstrating the amine's utility as a nucleophile.
Alkylation: Nucleophilic substitution reactions with alkyl halides allow for the introduction of alkyl groups onto the amine nitrogen. smolecule.com The secondary amine within the azaspiro[3.5]nonane core can also be alkylated, often after protection of the more reactive primary amine. evitachem.com For example, the alkylation of a related spirocyclic amine with methyl bromoacetate (B1195939) is a key step in attaching an acetic acid moiety. vulcanchem.com
Reductive Amination: The primary amine can be used in reductive amination protocols with aldehydes or ketones to yield secondary or tertiary amines, respectively. This method is a powerful tool for creating diverse libraries of compounds for drug discovery. vulcanchem.comresearchgate.net
These functionalization reactions are often high-yielding and can be performed under standard laboratory conditions, making 2-azaspiro[3.5]nonan-7-amine an attractive building block in organic synthesis.
Reactivity at the Spirocyclic Junction and Ring Carbons
While functionalization of the amine groups is more common, the carbon skeleton of the azaspiro[3.5]nonane ring system also exhibits reactivity. The spirocyclic junction, a quaternary sp³-hybridized carbon, is generally unreactive due to steric hindrance and the absence of activating groups. However, the other ring carbons can be functionalized, particularly those adjacent to the nitrogen atom or other activating groups.
The rigid, non-planar geometry of the spirocycle dictates the stereochemical outcome of reactions on the rings. smolecule.com The distinct axial and equatorial positions on the cyclohexane (B81311) ring, for instance, can exhibit different reactivity, which can be observed through NMR spectroscopy that distinguishes between these proton environments.
In some derivatives, such as spirobarbituric acids, alkylation can occur at the ring carbons. thieme-connect.com Furthermore, radical reactions can be employed to functionalize the sp² systems of unsaturated precursors to azaspirocycles, highlighting a pathway to modify the carbon framework. acs.org
Ring Expansion and Contraction Reactions of the Azaspiro[3.5]nonane Core
The strained four-membered azetidine (B1206935) ring and the flexible six-membered cyclohexane ring of the azaspiro[3.5]nonane scaffold can undergo ring expansion and contraction reactions, providing access to novel spirocyclic systems. These transformations often proceed through rearrangement mechanisms.
Ring Expansion: Reactions like the Tiffeneau-Demjanov rearrangement, a type of semipinacol rearrangement, can be used to expand cyclic ketones, suggesting a potential route for expanding the cyclohexanone (B45756) precursor of this compound. wikipedia.org Synthetically, smaller spiro rings like 2-oxa-6-azaspiro[3.3]heptane have been expanded into 2-oxa-7-azaspiro[3.5]nonane derivatives through functional group transformations.
Ring Contraction: The Favorskii rearrangement of α-halo cyclic ketones or the Wolff rearrangement of cyclic α-diazoketones are classic methods for ring contraction. wikipedia.org For example, oxidative cyclization of certain precursors can lead to a ring contraction to yield 2-oxa-7-azaspiro[3.5]nonane derivatives. The Demyanov ring contraction, which involves the diazotization of aminocyclobutanes, is also a relevant transformation for the azetidine portion of the scaffold. wikipedia.org
The table below summarizes key ring transformation reactions applicable to spirocyclic systems.
| Reaction Name | Type | General Transformation | Potential Application to Azaspiro[3.5]nonane |
| Tiffeneau-Demjanov | Expansion | Cyclic aminohydrin to expanded ketone | Expansion of the cyclohexane ring |
| Wolff Rearrangement | Contraction | Cyclic α-diazoketone to contracted ester/acid | Contraction of the cyclohexane ring |
| Favorskii Rearrangement | Contraction | Cyclic α-haloketone to contracted ester/acid | Contraction of the cyclohexane ring |
| Oxidative Cyclization | Contraction | Spirocyclic intermediate to contracted product | Formation of related azaspiro[3.5]nonane systems |
Strategies for Late-Stage Functionalization and Diversification
Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step in the synthesis, is a critical strategy in drug discovery for rapidly generating analogs. The 2-azaspiro[3.5]nonane scaffold is well-suited for such modifications.
Protocols for diversity-oriented synthesis often utilize protected spirocyclic intermediates that possess multiple differentiated sites for subsequent reactions. researchgate.net For example, an N-Boc protected this compound allows for selective functionalization at other positions before deprotection and further derivatization of the primary amine.
Photoredox catalysis has emerged as a powerful tool for late-stage functionalization, enabling the construction of spirocyclic systems through radical-mediated pathways under mild conditions. acs.org These methods offer high functional group tolerance, making them ideal for diversifying complex molecules like derivatives of this compound. smolecule.com The attachment of an acetic acid group via alkylation of the spirocyclic amine serves as another example of a straightforward late-stage modification. vulcanchem.com
Oxidative and Reductive Transformations of Azaspiro[3.5]nonane Derivatives
Oxidation and reduction reactions are fundamental for interconverting functional groups within 2-azaspiro[3.5]nonane derivatives, particularly for modifying ketone and alcohol functionalities that are often present in synthetic precursors.
Oxidative Transformations: The oxidation of alcohol precursors is a common method to generate ketone-containing spirocycles. Reagents such as Dess-Martin periodinane are effective for this transformation. Metal-free oxidizing agents like Oxone® (potassium peroxymonosulfate), often in formic acid, are also widely used, for instance, in oxidative cyclization reactions to form related benzimidazole (B57391) adducts. researchgate.net
Reductive Transformations: The reduction of ketone groups to alcohols is readily achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ is also powerful enough to reduce ester and amide functionalities within the spirocyclic framework. smolecule.comgoogle.com These reductions are often key steps in synthetic routes towards this compound and its analogs.
The table below details common oxidative and reductive transformations.
| Transformation | Reagent(s) | Product Type |
| Secondary Alcohol to Ketone | Dess-Martin periodinane, Chromium trioxide | Ketone |
| Oxidative Cyclization | Oxone® in formic acid researchgate.net | Ring-fused heterocycles |
| Ketone to Secondary Alcohol | Sodium borohydride, Lithium aluminum hydride | Alcohol |
| Ester to Alcohol | Lithium aluminum hydride smolecule.com | Alcohol |
| Amide to Amine | Lithium aluminum hydride | Amine |
Conformational Analysis and Stereochemical Considerations of 2 Azaspiro 3.5 Nonan 7 Amine
Theoretical Studies on the Conformational Landscape of Spiro[3.5]nonane Systems
The conformational landscape of the 2-azaspiro[3.5]nonan-7-amine is primarily dictated by the larger six-membered ring, which is analogous to cyclohexane (B81311). Theoretical and computational studies, including ab initio calculations and molecular mechanics, have extensively characterized the potential energy surface of cyclohexane. ijert.orgresearchgate.net The most stable conformation is the chair form, which minimizes both angle strain and torsional strain by maintaining staggered C-H bonds. ijert.org
Other higher-energy conformations include the twist-boat and the boat. The boat conformation is a high-energy transition state, not a stable conformer, due to significant steric repulsion between the "flagpole" hydrogens and eclipsing interactions along the sides. ijert.org The twist-boat is a local energy minimum, more stable than the boat but significantly less stable than the chair. drugdesign.org The energy barrier for the interconversion of the two chair forms (the "ring flip") proceeds through a high-energy half-chair transition state.
| Conformation | Relative Energy (kcal/mol) | Nature |
|---|---|---|
| Chair | 0 | Global Minimum |
| Twist-Boat | ~5.4 | Local Minimum |
| Boat | ~6.9 | Transition State |
| Half-Chair | ~10.8 | Transition State |
Note: Energy values are approximate and can vary slightly based on the computational method used. researchgate.netdrugdesign.org
In the spiro[3.5]nonane system, the fusion of a strained cyclobutane ring to the cyclohexane ring introduces significant constraints. The spiro junction forces the cyclohexane ring to adopt a conformation that can accommodate the relatively rigid four-membered ring. While the chair conformation is still expected to be the most stable, theoretical studies suggest that the spiro linkage may lead to a slight flattening of the chair to alleviate steric strain. Furthermore, the energy barrier for the chair-to-chair interconversion is likely altered compared to unsubstituted cyclohexane due to the movement required of the bulky and rigid spiro-fused ring system during the conformational change.
Influence of Spiro Linkage on Molecular Geometry and Intrinsic Rigidity
The defining feature of a spiro compound is the single atom, the spiro carbon, that is a member of two distinct rings. wikipedia.org In the 2-azaspiro[3.5]nonane scaffold, this spiro carbon is sp³-hybridized and quaternary, creating a rigid junction. A fundamental consequence of this linkage is that the two rings are held in approximately perpendicular planes to each other. youtube.com This orthogonal arrangement is a key source of the molecule's intrinsic rigidity and well-defined three-dimensional shape, a desirable trait in drug design for enhancing binding affinity and selectivity. researchgate.net
| Geometric Parameter | Expected Characteristic | Influence |
|---|---|---|
| Spiro Carbon Hybridization | sp³ | Creates a tetrahedral center linking two rings. |
| Inter-ring Orientation | Approximately perpendicular | Defines the overall 3D shape and rigidity. |
| Azetidine (B1206935) Ring Angles | Compressed (~90°) | Introduces ring strain, influencing spiro center geometry. |
| Cyclohexane Ring Conformation | Distorted Chair | The chair conformation is slightly altered to accommodate the spiro linkage. |
Stereochemical Control and Diastereoselectivity in Reactions Involving the Azaspiro[3.5]nonane Scaffold
The rigid and conformationally constrained nature of the azaspiro[3.5]nonane scaffold provides an excellent platform for stereocontrolled reactions. The existing stereochemistry of the scaffold can effectively direct the approach of reagents, leading to high levels of diastereoselectivity in the formation of new stereocenters.
A notable example is the rhodium-catalyzed cyclopropanation of exocyclic olefins derived from the 2-azaspiro[3.5]nonane framework. acs.orgnih.gov In these reactions, a chiral dirhodium catalyst is used to decompose a diazo compound, generating a carbene that then adds to the double bond. The facial selectivity of this addition is controlled by the chiral environment of the catalyst and the steric hindrance presented by the spirocyclic scaffold.
For instance, the reaction of an N-protected 7-methylene-2-azaspiro[3.5]nonane with an aryldiazoacetate in the presence of the chiral catalyst Rh₂(S-p-PhTPCP)₄ proceeds with good yield and high diastereoselectivity. nih.gov The bulky spirocyclic framework effectively shields one face of the olefin, forcing the incoming carbene to add from the less hindered face, thereby controlling the relative stereochemistry of the newly formed cyclopropane ring. Computational studies have supported these findings, indicating that the stereoselectivity arises from the specific way the substrate fits into the chiral pocket of the catalyst. nih.gov
| Reactant 1 | Reactant 2 (Aryldiazoacetate) | Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| N-Ts-7-methylene-2-azaspiro[3.5]nonane | Methyl 2-diazo-2-(4-nitrophenyl)acetate | Rh₂(S-p-PhTPCP)₄ | 85 | >20:1 | 90 |
| N-Ts-7-methylene-2-azaspiro[3.5]nonane | Methyl 2-diazo-2-(p-tolyl)acetate | Rh₂(S-p-PhTPCP)₄ | 79 | >20:1 | 98 |
Data sourced from a study on rhodium-catalyzed cyclopropanations. nih.gov
Beyond catalyst-controlled reactions, the inherent chirality of substituted azaspiro[3.5]nonane derivatives can be leveraged in substrate-controlled transformations. The use of chiral auxiliaries temporarily attached to the scaffold is another common strategy to induce asymmetry in reactions such as alkylations. semanticscholar.org The auxiliary creates a chiral environment that biases the approach of electrophiles, and its subsequent removal yields the enantiomerically enriched product. The predictable stereochemical outcomes in such reactions underscore the utility of the rigid azaspiro[3.5]nonane scaffold in asymmetric synthesis.
Computational Chemistry and Theoretical Investigations of 2 Azaspiro 3.5 Nonan 7 Amine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for characterizing the electronic structure of molecules like 2-Azaspiro[3.5]nonan-7-amine. nih.govmdpi.com DFT, in particular, offers a favorable balance between computational cost and accuracy for systems of this size. longdom.org
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, a range of electronic properties can be calculated to describe its reactivity and intermolecular interaction potential. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the distribution of electrostatic potential, and atomic charges. mdpi.com
The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions. mdpi.com The molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the lone pairs of the nitrogen atoms are expected to be the most electron-rich, nucleophilic sites.
These calculations would provide a foundational understanding of the molecule's intrinsic electronic properties, guiding further studies into its reactivity and potential applications.
Molecular Dynamics Simulations for Conformational Dynamics
The rigid nature of the spirocyclic core in this compound does not preclude conformational flexibility, particularly concerning the cyclohexane (B81311) ring and the orientation of the amine group. Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of a molecule over time. rsc.orgresearchgate.netnih.gov
MD simulations model the atomic motions of a molecule by solving Newton's equations of motion for a system of interacting atoms. This approach allows for the exploration of different conformational states and the transitions between them, providing a dynamic picture of the molecule's behavior. ulisboa.pt For this compound, MD simulations could reveal the preferred chair, boat, or twist-boat conformations of the cyclohexane ring and the rotational freedom of the exocyclic amine group. rsc.orgsemanticscholar.org
The results of an MD simulation are typically analyzed to identify the most stable conformers and to calculate the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its interaction with other molecules, such as biological receptors. nih.gov
Illustrative Conformational Analysis Data for this compound from a Hypothetical MD Simulation
| Conformer | Cyclohexane Ring Conformation | Amine Group Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| 1 | Chair | Equatorial | 0.0 | 75.2 |
| 2 | Chair | Axial | 1.5 | 15.3 |
This analysis would suggest that the chair conformation with an equatorial amine group is the most stable and populated state, which has significant implications for its binding properties.
Prediction of Reaction Pathways, Regioselectivity, and Transition States
Computational chemistry provides indispensable tools for predicting the course of chemical reactions, including identifying the most likely reaction pathways, determining the regioselectivity, and characterizing the high-energy transition states that govern reaction rates. cuny.edulibretexts.orgnih.gov For this compound, which possesses two distinct amine functionalities, predicting the regioselectivity of its reactions is of particular interest.
DFT calculations can be employed to model the reaction of this compound with an electrophile. By calculating the activation energies for the electrophilic attack at the secondary amine (N2) versus the primary amine (N7), the regioselectivity of the reaction can be predicted. nih.govrsc.org The reaction pathway with the lower activation energy will be the kinetically favored one.
The search for transition states is a key component of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the mechanism of the reaction. acs.orgnih.gov Computational methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products, identifying the transition state along the way. libretexts.org
Hypothetical Reaction Pathway Analysis: Alkylation of this compound
| Reaction Pathway | Transition State Energy (kcal/mol) | Product | Predicted Outcome |
|---|---|---|---|
| Alkylation at N2 (secondary amine) | 25.8 | N2-alkylated product | Minor product |
These theoretical predictions would suggest that reactions with electrophiles are likely to occur preferentially at the primary amine (N7), which is generally more nucleophilic and less sterically hindered than the secondary amine (N2).
Theoretical Spectroscopy for Structural Characterization and Elucidation
Theoretical spectroscopy is a powerful adjunct to experimental methods for the structural elucidation of novel compounds. By computationally predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparing them to experimental results, the proposed structure of a molecule can be confirmed. mdpi.comuniversalclass.comnih.gov
DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies. researchgate.net For this compound, theoretical prediction of its ¹³C NMR spectrum would be particularly useful in assigning the signals for the spirocyclic carbon and the other carbon atoms in the distinct ring systems. Similarly, calculating the IR spectrum would help in identifying the characteristic vibrational modes, such as the N-H stretching frequencies of the primary and secondary amines. schoolwires.net
Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) (Illustrative) | Calculated δ (ppm) (Illustrative) | Assignment |
|---|---|---|---|
| C1 | 35.2 | 34.8 | CH₂ |
| C3 | 50.1 | 49.5 | CH₂ (adjacent to N2) |
| C4 | 50.1 | 49.5 | CH₂ (adjacent to N2) |
| C5 | 42.5 | 42.0 | Spiro C |
| C6 | 30.8 | 30.5 | CH₂ |
| C7 | 48.9 | 48.2 | CH (with NH₂) |
| C8 | 30.8 | 30.5 | CH₂ |
A strong correlation between the calculated and experimental spectra would provide a high degree of confidence in the structural assignment of this compound.
Applications of 2 Azaspiro 3.5 Nonan 7 Amine As a Chemical Building Block and Scaffold
Role in the De Novo Synthesis of Architecturally Complex Organic Molecules
2-Azaspiro[3.5]nonan-7-amine serves as a versatile starting material for the de novo synthesis of architecturally complex organic molecules, particularly in the realm of medicinal chemistry. nih.gov The inherent conformational rigidity of the azaspiro[3.5]nonane core allows for the precise positioning of substituents in three-dimensional space, a critical factor in designing molecules that can effectively interact with biological targets.
The synthesis of novel derivatives often involves the functionalization of the primary amine and the secondary amine of the azaspirocycle. These functional groups provide convenient points for chemical modification, enabling the construction of a diverse library of compounds. For instance, derivatives of 7-azaspiro[3.5]nonane have been successfully synthesized and evaluated as GPR119 agonists, highlighting the utility of this scaffold in developing potential therapeutics. nih.gov The synthetic routes to these complex molecules typically involve multi-step sequences that build upon the core azaspiro[3.5]nonane structure.
Furthermore, the spirocyclic nature of this compound allows for the exploration of novel chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. This "escape from flatland" is a key strategy in modern drug discovery to improve physicochemical properties and find novel intellectual property. The synthesis of spirocyclic inhibitors for severe acute respiratory syndrome coronavirus-2 3C-like protease, which incorporates azaspiro scaffolds, underscores the importance of such building blocks in addressing contemporary health challenges.
A variety of synthetic strategies can be employed to incorporate the 2-azaspiro[3.5]nonane scaffold into larger, more complex architectures. These methods often leverage the reactivity of the amine functionalities for amide bond formation, reductive amination, or the introduction of diverse substituents through various coupling reactions. The following table provides an overview of synthetic approaches utilizing azaspiro scaffolds to generate molecular complexity.
| Reaction Type | Description | Example Application |
|---|---|---|
| Amide Coupling | Reaction of the amine group with carboxylic acids or their derivatives to form amide bonds, introducing a wide range of substituents. | Synthesis of GPR119 agonists. nih.gov |
| Reductive Amination | Reaction of the amine with aldehydes or ketones to form an imine, which is then reduced to a secondary or tertiary amine. | Introduction of diverse alkyl groups to the nitrogen atom. |
| N-Arylation | Coupling of the secondary amine with aryl halides to introduce aromatic moieties. | Synthesis of compounds with specific electronic or steric properties. |
Utilization in the Development of Novel Ligands for Catalysis
While direct applications of this compound in catalysis are not extensively documented, its structural features suggest significant potential for the development of novel chiral ligands for asymmetric catalysis. The presence of two nitrogen atoms at defined spatial positions within a rigid framework makes it an attractive candidate for the synthesis of bidentate or pincer-type ligands.
The development of chiral ligands is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.gov The stereochemistry of the 2-azaspiro[3.5]nonane scaffold can be controlled during its synthesis, providing access to enantiomerically enriched ligands. These chiral ligands can then be coordinated to a metal center to create catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
The potential for this compound to serve as a ligand precursor can be inferred from the broader success of nitrogen-containing ligands in catalysis. cmu.edu By modifying the amine groups with phosphine (B1218219), pyridine, or other coordinating moieties, a diverse range of P,N- or N,N,N-ligands could be synthesized. The rigidity of the spirocyclic backbone would restrict the conformational freedom of the resulting metal complex, which can lead to higher enantioselectivity in catalytic reactions.
| Ligand Type | Potential Coordinating Atoms | Potential Catalytic Applications |
|---|---|---|
| Bidentate (N,N) | The two nitrogen atoms of the azaspirocycle. | Transfer hydrogenation, hydrosilylation. |
| Tridentate (P,N,P) | The two nitrogen atoms and a phosphine group attached to one of them. | Asymmetric hydrogenation, allylic alkylation. |
| Chiral Diamine | The unmodified amine groups of a chiral this compound. | Asymmetric ketone reduction, kinetic resolution. |
Integration into Advanced Materials Science Constructs
The application of azaheterocycles as building blocks in materials chemistry is a growing field of research, and this compound presents intriguing possibilities for integration into advanced materials. univ.kiev.ua The presence of reactive amine groups allows for its incorporation into polymeric structures, either as a monomer or as a functionalizing agent.
The incorporation of the rigid spirocyclic structure into a polymer backbone could significantly influence the material's properties. For example, it could enhance the thermal stability, modify the solubility, and alter the morphological characteristics of the polymer. Polymers containing such well-defined three-dimensional structures could find applications in areas such as gas separation membranes, where the precise control of free volume is critical, or as chiral stationary phases for chromatography.
Furthermore, derivatives of this compound could be utilized in the synthesis of functional organic materials. For instance, by attaching chromophores or electroactive groups to the azaspiro scaffold, novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could be developed. The rigid and well-defined structure of the scaffold could help to control the intermolecular interactions and solid-state packing of the functional molecules, which are crucial for their performance in electronic devices. researchgate.net
While specific examples of this compound in materials science are yet to be widely reported, the foundational principles of polymer chemistry and materials design suggest a promising future for this and related azaspiro compounds.
Bioisosteric Mimicry in Chemical Space Exploration for Structural Diversity
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that has similar physical or chemical properties, is a powerful tool in drug discovery. The 2-azaspiro[3.5]nonane scaffold is an excellent candidate for bioisosteric replacement of more common cyclic amines, such as piperidine (B6355638). univ.kiev.ua
The replacement of a piperidine ring with a 2-azaspiro[3.5]nonane moiety can lead to significant improvements in the pharmacokinetic and pharmacodynamic properties of a drug candidate. The spirocyclic structure introduces a higher degree of three-dimensionality and rigidity compared to the more flexible piperidine ring. This can result in enhanced binding affinity to the target protein due to a more favorable pre-organization of the molecule for binding. univ.kiev.ua
Moreover, the introduction of a spirocyclic scaffold can improve the metabolic stability of a compound. The quaternary spirocyclic carbon atom is less susceptible to metabolic oxidation compared to the methylene (B1212753) groups in a piperidine ring. This can lead to a longer half-life and improved bioavailability of the drug. univ.kiev.ua
The use of 2-azaspiro[3.5]nonane and its derivatives as bioisosteres allows for the exploration of novel chemical space and the generation of new intellectual property. By systematically replacing piperidine and other cyclic amines with this scaffold, chemists can generate libraries of structurally diverse compounds with potentially improved drug-like properties. A notable example is the use of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid as a bioisostere for pipecolic acid in the development of new bioactive compounds. univ.kiev.uaresearchgate.net
| Property | Piperidine | 2-Azaspiro[3.5]nonane |
|---|---|---|
| Structure | Flexible, monocyclic | Rigid, spirocyclic |
| Three-dimensionality | Lower | Higher |
| Metabolic Stability | Susceptible to oxidation at CH2 groups | Potentially more stable due to the quaternary spiro-carbon |
| Chemical Space | Well-explored | Less explored, offers novelty |
Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-Azaspiro[3.5]nonane |
| Piperidine |
| 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid |
| Pipecolic acid |
Q & A
Q. What are the established synthetic routes for 2-Azaspiro[3.5]nonan-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols starting from precursors such as N-Boc-4-piperidone or 4-(2-propylene-1-yl)-piperidinol. Key steps include:
- Reductive amination : Use of LiAlH₄ in tetrahydrofuran (THF) at -20°C to reduce intermediates, achieving yields up to 91% .
- Cyclization : Controlled temperature (-40°C to 0°C) and anhydrous conditions to form the spirocyclic core .
- Purification : Vacuum distillation or chromatography for isolating high-purity products (≥95%) .
Q. Optimization strategies :
- Continuous flow chemistry improves safety and efficiency for scalable synthesis .
- Adjusting stoichiometry of LiAlH₄ and reaction time to minimize side products (e.g., over-reduction) .
Q. How is the structural integrity of this compound confirmed experimentally?
Analytical methods :
- ¹H/¹³C NMR : Characterizes spirocyclic geometry and amine proton environments. For example, distinct shifts at δ 2.8–3.2 ppm indicate NH₂ groups .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 154.26 (C₉H₁₈N₂) confirm the molecular formula .
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the spiro junction .
Advanced Research Questions
Q. What strategies address contradictory data in reaction yields or product purity during synthesis?
Contradictions often arise from variations in precursor quality or reaction conditions . Mitigation includes:
- Precursor screening : Use N-Boc-protected intermediates to enhance stability during cyclization .
- Temperature control : Strict maintenance of sub-zero temperatures (-20°C to 0°C) during LiAlH₄ reductions to prevent exothermic side reactions .
- Purification : Employ silica gel chromatography for polar byproducts or recrystallization for hydrochloride salts .
Example : A 67.5% yield was achieved using vacuum distillation (4a synthesis) vs. 55.6% with direct crystallization (4b), highlighting the impact of purification methods .
Q. How does the spirocyclic structure influence bioactivity, and what methodologies assess its therapeutic potential?
The spirocyclic framework enhances 3D structural diversity , enabling unique interactions with biological targets:
- Enzyme inhibition : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like GABAₐ or serotonin transporters .
- ADMET profiling :
Case study : Derivatives of 7-oxa-2-azaspiro[3.5]nonane showed 5x lower toxicity and improved water solubility compared to Bupivacaine, validated via in vitro cytotoxicity assays (MTT) and solubility tests .
Q. What computational tools are used to model reaction mechanisms or predict regioselectivity in functionalization?
- DFT calculations (Gaussian, ORCA) : Map energy profiles for key steps like ring-opening/closure or amine alkylation .
- Machine learning (Schrödinger, RDKit) : Predict regioselectivity in substitutions using training datasets from analogous spirocycles .
Example : Density functional theory (DFT) revealed that LiAlH₄ reduction proceeds via a six-membered transition state, favoring axial attack on the carbonyl group .
Q. How are stereochemical outcomes controlled during asymmetric synthesis of this compound derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands to induce enantioselectivity during cyclization .
- Catalytic asymmetric hydrogenation : Pd/C with chiral phosphine ligands (e.g., Josiphos) achieves >90% ee in reducing imine intermediates .
Validation : Chiral HPLC (Chiralpak IA column) confirms enantiomeric excess, while NOESY NMR identifies spatial arrangements .
Q. What analytical challenges arise in characterizing degradation products, and how are they resolved?
Challenges :
- Volatile byproducts : GC-MS identifies low-molecular-weight fragments (e.g., THF adducts) .
- Oxidative degradation : LC-QTOF-MS detects hydroxylated or N-oxide derivatives under accelerated stability testing (40°C/75% RH) .
Q. Resolution :
- Stability-indicating methods : Reverse-phase HPLC with PDA detection (λ = 210 nm) separates degradation peaks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
